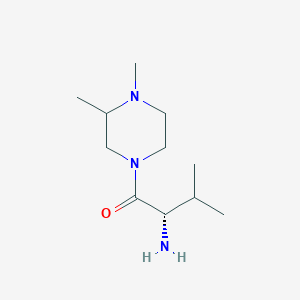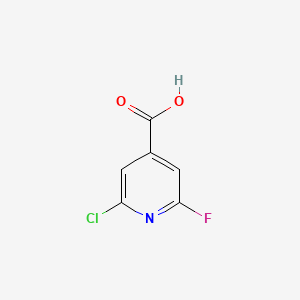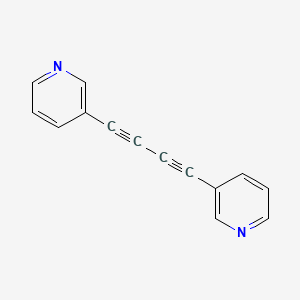![molecular formula C19H23BO2 B11753777 4,4,5,5-Tetramethyl-2-(2-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B11753777.png)
4,4,5,5-Tetramethyl-2-(2-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a biphenyl group and a dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a biphenyl derivative with a boronic ester precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated biphenyl reacts with a boronic acid or ester under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of advanced catalysts and automated systems .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to yield simpler boron-containing compounds.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized biphenyl derivatives .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating reactions such as cross-coupling and substitution. The biphenyl group provides stability and enhances the compound’s reactivity in these processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2,2’,5,5’-Tetramethyl-1,1’-biphenyl
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is unique due to its specific combination of a biphenyl group and a dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C19H23BO2 |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-3-phenylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO2/c1-14-16(15-10-7-6-8-11-15)12-9-13-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 |
InChI Key |
QCHZEUAZLGZEFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B11753728.png)


![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11753736.png)
![(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11753739.png)






